

molecular weight and formula of Linagliptin Methyldimer

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Compound of Interest

Compound Name: *Linagliptin Methyldimer*

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An In-depth Technical Guide on Linagliptin Methyldimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical characterization of **Linagliptin Methyldimer**, a known impurity of the antidiabetic drug Linagliptin.

Core Molecular and Physical Data

Linagliptin Methyldimer is a process-related impurity of Linagliptin, an orally bioavailable DPP-4 inhibitor used for the treatment of type 2 diabetes.^[1] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product.^[1] Therefore, the identification, synthesis, and characterization of such impurities are crucial for quality control and analytical method validation in the manufacturing of Linagliptin.^[1]

Below is a summary of the key quantitative data for **Linagliptin Methyldimer**.

Parameter	Value	Reference
Chemical Name	8-((R)-3-Aminopiperidin-1-yl)-1-((4-((2-((8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)-4-methyl-1,4-dihydroquinazolin-4-yl)methyl)quinazolin-2-yl)methyl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione	--INVALID-LINK--
CAS Number	1418133-47-7	--INVALID-LINK--
Molecular Formula	C ₅₀ H ₅₆ N ₁₆ O ₄	--INVALID-LINK--
Molecular Weight	945.08 g/mol	--INVALID-LINK--
Appearance	Off-White to Pale Beige Solid	--INVALID-LINK--
Solubility	Soluble in Methanol	--INVALID-LINK--
Storage Condition	2-8 °C	--INVALID-LINK--

Experimental Protocols

Synthesis of Linagliptin Methyldimer

A method for the preparation of a Linagliptin dimer impurity has been described, which can be adapted for the synthesis of **Linagliptin Methyldimer**. This process involves the reaction of Linagliptin with an azo catalyst and an acid.[2]

Materials:

- Linagliptin (crude product)
- Dichloromethane (CH₂Cl₂)
- Ethanol (C₂H₅OH)

- Dimethyl azodiisobutyrate
- Hydrochloric acid (HCl, 2.0 mol/L)
- Methyl tert-butyl ether (MTBE)

Procedure:

- Dissolve Linagliptin (94.51g, 0.2mol) in a mixed solvent of dichloromethane and ethanol (400ml, 10:1 v/v) with stirring.
- Sequentially add dimethyl azodiisobutyrate (4.61g, 0.02mol) and hydrochloric acid (110ml, 2.0mol/L).
- Heat the reaction mixture to 35°C for approximately 10 hours.
- Concentrate the solution under reduced pressure until it becomes turbid.
- Cool the mixture to 15-20°C and add methyl tert-butyl ether (200ml).
- Continue stirring for 1 hour.
- Filter the resulting solid and wash the filter cake with cold ethanol (100ml, 0-5°C).
- Dry the product in a vacuum at 45°C for 12 hours to obtain the Linagliptin dimer impurity.[\[2\]](#)

This method has been reported to yield a product with a high purity of 99.91% (HPLC).[\[2\]](#)

Forced Degradation for Dimer Formation (Acid Hydrolysis)

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[\[3\]](#) Linagliptin has been shown to be susceptible to degradation under acidic conditions, leading to the formation of dimer impurities.[\[4\]](#)

Materials:

- Linagliptin standard stock solution (1000 µg/ml)

- 0.1N Hydrochloric acid (HCl)
- 0.1N Sodium hydroxide (NaOH)
- Mobile phase (as per the chosen HPLC method)

Procedure:

- Mix 1 ml of the Linagliptin standard stock solution with 1 ml of 0.1N HCl.
- Keep the mixture at room temperature for 2 hours.
- Neutralize the resulting solution with 0.1N NaOH.
- Dilute the solution to 10 ml with the mobile phase to achieve a final concentration of 100 µg/ml.
- Inject the prepared solution into the HPLC system for analysis.[\[5\]](#)

Analytical Characterization

A stability-indicating RP-HPLC method is crucial for the separation and quantification of Linagliptin and its impurities.

Chromatographic Conditions:

- Column: HiQ Sil C18 (250 mm × 4.6 mm, 5 µm)
- Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric acid (80:20 v/v)
- Flow Rate: 1 ml/min
- Column Temperature: Ambient
- Detection Wavelength: 225 nm[\[5\]](#)

Procedure:

- Prepare standard and sample solutions of Linagliptin and its impurities in the mobile phase.

- Inject the solutions into the HPLC system.
- Record the chromatograms and determine the retention times and peak areas.

Under acidic stress conditions, degradation peaks can be observed and quantified.^[5]

Mass spectrometry is used to confirm the molecular weight of the synthesized dimer.

Parameters:

- Ionization Mode: Electrospray Ionization (ESI)+
- Expected $[M+H]^+$: 957.3^[2]

^1H and ^{13}C NMR are used for the structural elucidation of the dimer impurity.

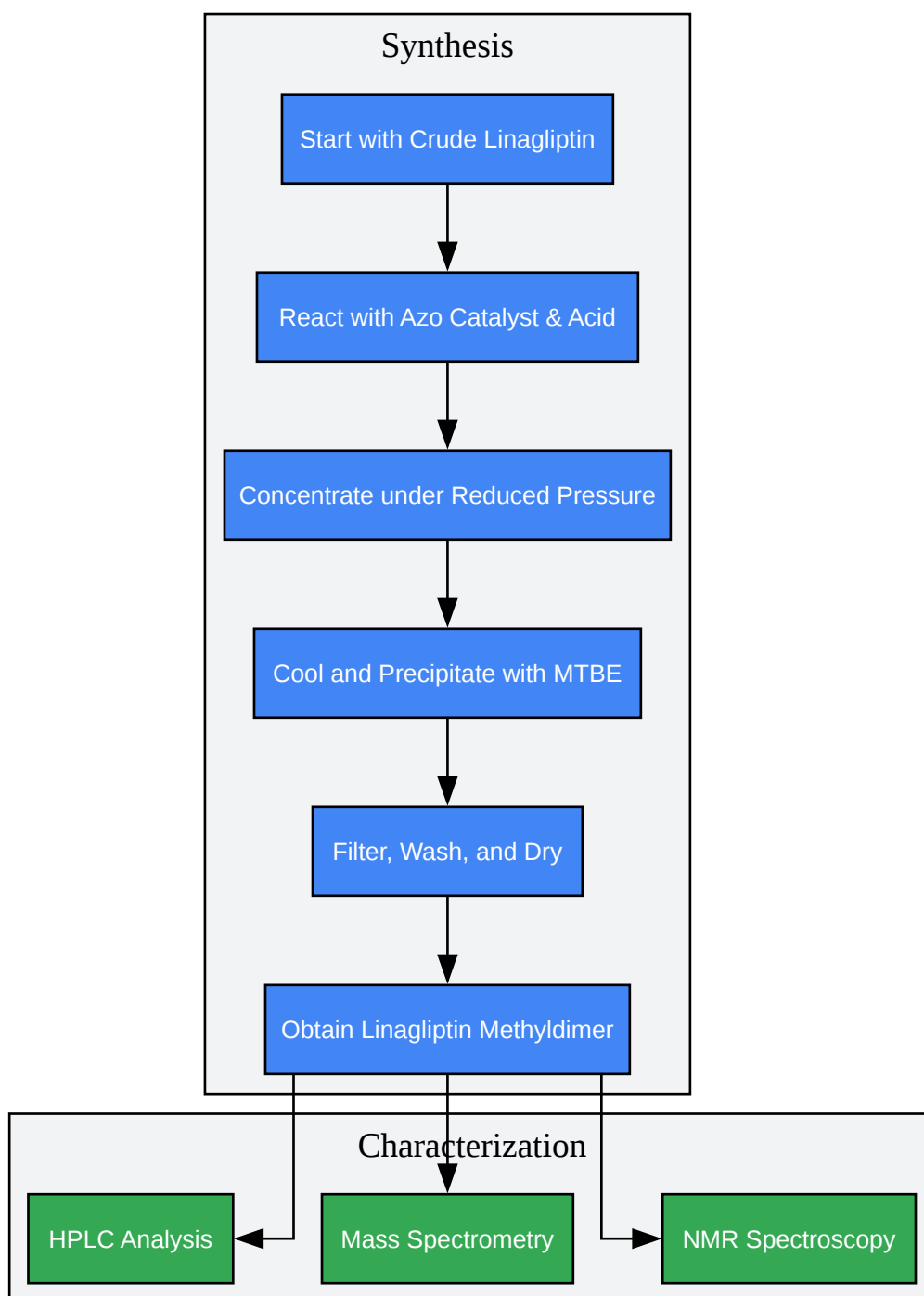
^1H NMR (400MHz, CDCl_3): δ 8.00 (t, 2H), 7.87 (dd, 2H), 7.75 (m, 2H), 7.51 (m, 2H), 5.52 (m, 4H), 4.83 (m, 4H), 3.63 (m, 2H), 3.63-3.21 (m, 8H), 3.52 (s, 3H), 3.49 (s, 3H), 3.42 (m, 2H), 3.21 (m, 2H), 2.86 (s, 3H), 2.04-1.59 (m, 4H), 1.90-1.73 (m, 4H), 1.76 (t, 3H), 1.70 (t, 3H).^[2]

^{13}C NMR (100MHz, CDCl_3): δ 168.70, 168.48, 161.19, 160.84, 155.95, 155.86, 154.47, 154.39, 151.94, 151.88, 150.16, 149.97, 147.97, 147.92, 133.80, 133.41, 129.18, 128.90, 127.37, 126.84, 124.95, 124.16, 123.22, 122.65, 104.76, 104.63, 81.64, 81.51, 73.37, 73.16, 55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27, 35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32, 23.49, 22.72, 21.83, 3.76.^[2]

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of **Linagliptin Methyldimer**.

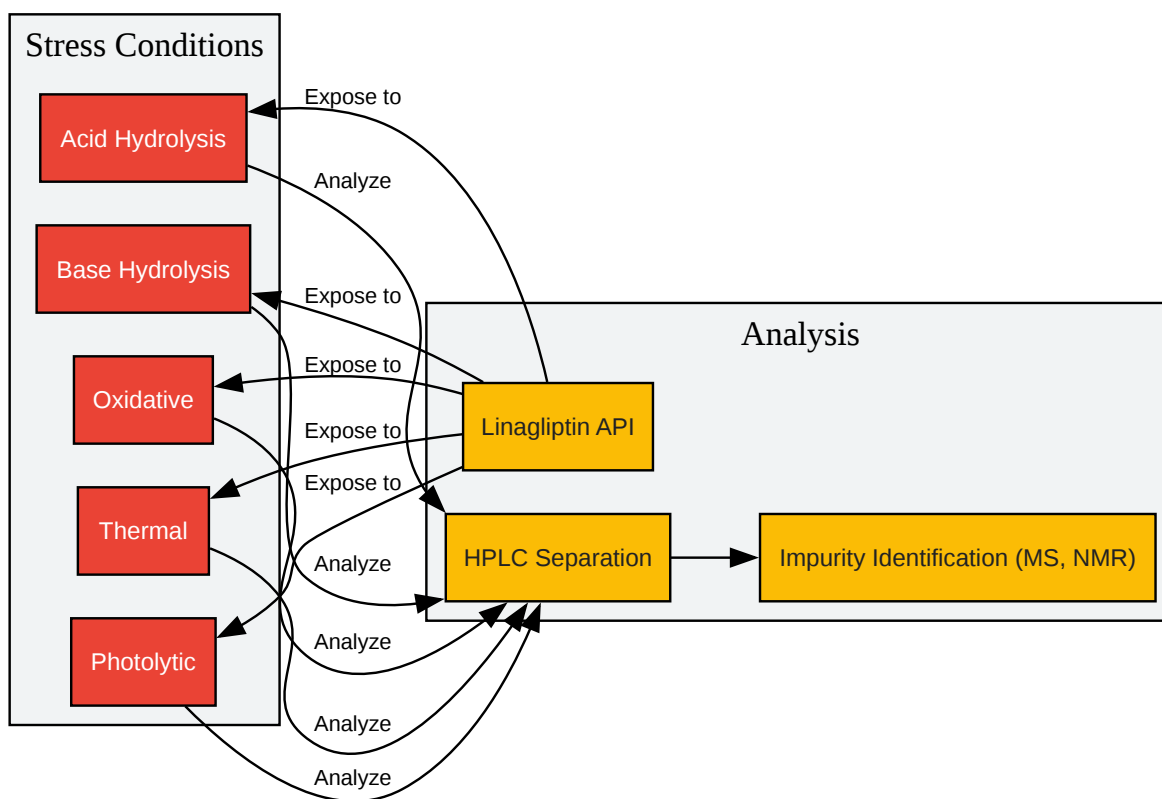


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Caption: Synthesis and Characterization Workflow for **Linagliptin Methyldimer**.

Logical Relationship: Forced Degradation Study

This diagram outlines the logical steps involved in a forced degradation study to generate and identify impurities like the methyldimer.



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Caption: Logical Flow of a Forced Degradation Study for Linagliptin.

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